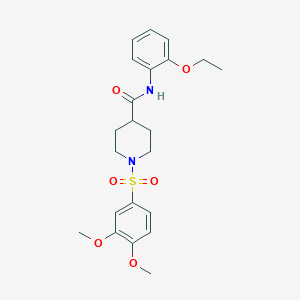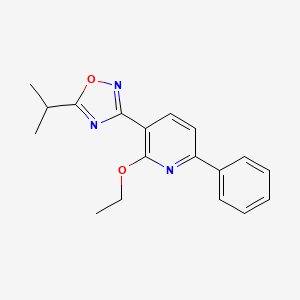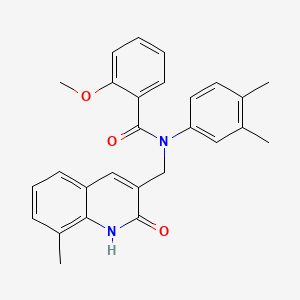
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide, also known as DPCPX, is a selective adenosine A1 receptor antagonist. It is a chemical compound that has been widely used in scientific research due to its ability to selectively bind to adenosine A1 receptors, which are involved in various physiological processes.
Wirkmechanismus
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide works by selectively binding to adenosine A1 receptors, which are G protein-coupled receptors that are widely distributed in the brain and other tissues. By blocking the activity of adenosine A1 receptors, this compound can modulate various physiological processes, such as neurotransmission, vascular tone, and immune function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of blood flow, and the modulation of immune function. It has also been shown to have potential neuroprotective effects, particularly in the treatment of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide in scientific research is its high selectivity for adenosine A1 receptors, which allows for the specific modulation of these receptors without affecting other receptor types. However, one limitation of using this compound is its relatively low potency compared to other adenosine A1 receptor antagonists, which can make it more difficult to achieve the desired level of receptor blockade.
Zukünftige Richtungen
There are several future directions for research involving 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide, including the development of more potent and selective adenosine A1 receptor antagonists, the investigation of the role of adenosine A1 receptors in various disease states, and the development of therapeutic applications for this compound in the treatment of neurological and cardiovascular diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide involves several steps, including the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2-ethoxyaniline to form the corresponding sulfonamide. The sulfonamide is then reacted with piperidine-4-carboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide has been widely used in scientific research to study the role of adenosine A1 receptors in various physiological processes. It has been shown to have potential therapeutic applications in the treatment of various diseases, such as Parkinson's disease, Alzheimer's disease, and epilepsy.
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(2-ethoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-4-30-19-8-6-5-7-18(19)23-22(25)16-11-13-24(14-12-16)31(26,27)17-9-10-20(28-2)21(15-17)29-3/h5-10,15-16H,4,11-14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWONRXVMIOECP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














